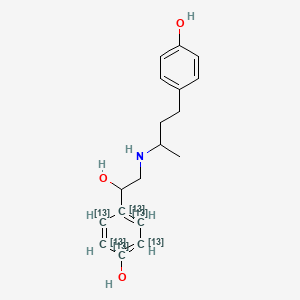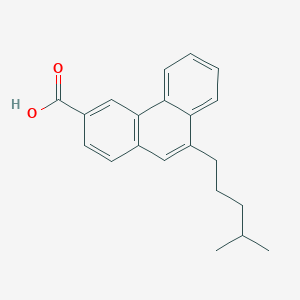
18,19-Dehydrobuprenorphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
18,19-Dehydrobuprenorphine, also known as HS-599, is a didehydro derivative of buprenorphine. This compound is notable for its high potency, being approximately twice as potent as buprenorphine. It has shown a long-lasting antinociceptive response in animal tests and does not induce conditioned place-preference, unlike buprenorphine and morphine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 18,19-Dehydrobuprenorphine involves the dehydrogenation of buprenorphine. The process typically includes the use of specific reagents and catalysts to facilitate the removal of hydrogen atoms from the buprenorphine molecule. The exact reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is designed to be economically and ecologically efficient, ensuring high yields and minimal waste. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
18,19-Dehydrobuprenorphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it back to buprenorphine or other related compounds.
Substitution: Various substituents can be introduced into the molecule to modify its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcome .
Major Products
Wissenschaftliche Forschungsanwendungen
18,19-Dehydrobuprenorphine has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: The compound is studied for its effects on biological systems, particularly its interaction with opioid receptors.
Medicine: Due to its high potency and long-lasting effects, it is investigated for potential use in pain management and addiction treatment.
Wirkmechanismus
18,19-Dehydrobuprenorphine exerts its effects primarily through its interaction with opioid receptors. It has a high affinity for the μ-opioid receptor, which is responsible for its potent analgesic effects. The compound also interacts with δ- and κ-opioid receptors, although with lower affinity. The molecular targets and pathways involved in its mechanism of action are similar to those of buprenorphine but with enhanced potency and duration of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Buprenorphine: The parent compound of 18,19-Dehydrobuprenorphine, known for its use in pain management and addiction treatment.
Morphine: A well-known opioid analgesic with a different mechanism of action and side effect profile.
Naloxone: An opioid antagonist used to reverse the effects of opioid overdose.
Uniqueness
This compound is unique due to its high potency, long-lasting effects, and lack of conditioned place-preference induction. These properties make it a promising candidate for further research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
155203-05-7 |
|---|---|
Molekularformel |
C29H39NO4 |
Molekulargewicht |
465.6 g/mol |
IUPAC-Name |
(1R,2S,6R,14R,15R,19R)-5-(cyclopropylmethyl)-19-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol |
InChI |
InChI=1S/C29H39NO4/c1-25(2,3)26(4,32)20-15-27-10-11-29(20,33-5)24-28(27)12-13-30(16-17-6-7-17)21(27)14-18-8-9-19(31)23(34-24)22(18)28/h8-11,17,20-21,24,31-32H,6-7,12-16H2,1-5H3/t20-,21-,24-,26+,27-,28+,29-/m1/s1 |
InChI-Schlüssel |
XXEUUFWMPBSHCE-IHFGGWKQSA-N |
Isomerische SMILES |
C[C@]([C@H]1C[C@@]23C=C[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)(C(C)(C)C)O |
Kanonische SMILES |
CC(C)(C)C(C)(C1CC23C=CC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(diethylamino)ethylcarbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylic acid](/img/structure/B13438201.png)

![[5-[(Z)-2-cyano-3-(diethylamino)-3-oxoprop-1-enyl]-2-hydroxy-3-nitrophenyl] hydrogen sulfate](/img/structure/B13438209.png)

![2-Thiophenecarboxamide, 5-chloro-N-[(2S)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-](/img/structure/B13438221.png)





![(3S,5S,8R,9S,10S,13S,14S,17S)-2-(hydroxymethyl)-10,13,17-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13438255.png)



